molecular formula C2H6N2O2 B1197960 Methylazoxymethanol CAS No. 590-96-5

Methylazoxymethanol

Cat. No. B1197960
CAS RN: 590-96-5
M. Wt: 90.08 g/mol
InChI Key: BJNBRIBHKLJMAG-UHFFFAOYSA-N
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Description

Methylazoxymethanol (MAM) is a carcinogen that reduces DNA synthesis . Its derivatives include methylazoxymethanol acetate and cycasin, which are found in cycads . MAM is also a potent alkylating agent that kills dividing cells by methylating purine bases of nucleic acids .


Synthesis Analysis

MAM is metabolized into methylazoxymethanol by CYP2E1, which causes DNA mutations . It is also an acetate of methylazoxymethanol .


Molecular Structure Analysis

The molecular formula of MAM is C2H6N2O2 . It has an average mass of 90.081 Da and a monoisotopic mass of 90.042931 Da .


Chemical Reactions Analysis

MAM can be metabolically activated by CYP2E1 in vitro . This activation is reflected in DNA guanine alkylation in the colon .


Physical And Chemical Properties Analysis

MAM is a clear colorless liquid . Its chemical formula is C2H6N2O2 and it has a molar mass of 90.082 .

Scientific Research Applications

  • Interactions with Nucleic Acids and Proteins : MAM, as the aglycone of cycasin, reacts with nucleic acids and proteins in fetuses of rats. It specifically methylates guanine in the seven position found in both DNA and RNA. This reaction can be crucial for studying the effects of such modifications on biological systems (Nagata & Matsumoto, 1969).

  • Impact on Brain Development and Behavior : MAM induces cortical hypoplasia in fetuses when injected into pregnant rats, leading to neurochemical and behavioral abnormalities such as hyperactivity and learning deficits. This makes MAM a useful tool for studying neurological development and disorders (Mercugliano, Hyman & Batshaw, 1990).

  • Carcinogenic and Organ-Specific Effects : MAM is a potent carcinogen that induces tumors predominantly in the small intestine and colon following a single injection. Studies have shown that the metabolism of MAM in different organs can shed light on the mechanisms of its carcinogenic effects (Notman, Tan & Zedeck, 1982).

  • Selective Ablation of Neurons : MAM has been used to study the selective ablation of neurons during pre- and postnatal brain development. Its specific toxic effects on brain development can be utilized to analyze plasticity and neurodevelopmental processes (Chen & Hillman, 1986).

  • Antiproliferative Effect on Neuroepithelial Cells : MAM has shown to selectively block the proliferation of neuroepithelial cells derived from the rat striata primordia, indicating its potential use in studying cell proliferation and survival mechanisms in the central nervous system (Cattaneo et al., 1995).

  • Metabolic Activation Studies : Investigations into the metabolic activation of MAM by nicotinamide adenine dinucleotide-dependent dehydrogenases in various organs provide insights into the organ-specific effects of MAM and its carcinogenic properties (Grab & Zedeck, 1977).

Safety And Hazards

Exposure to MAM may cause a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, vomiting, spasms, pulmonary edema, chemical pneumonitis, inflammation to the larynx and bronchi, and even death . It may be extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin .

Future Directions

Future research will determine the precise cellular and molecular mechanisms underlying the anatomical and functional changes observed in the brains of adult MAM-exposed rats . This experimental model also provides an integrative approach to understanding the effects of a developmental insult that induces behavioral anomalies close to those observed in schizophrenia .

Relevant Papers Several papers have been published on MAM. For instance, one paper discusses the role of CYP2E1 in the in vivo activation of AOM and MAM . Another paper discusses the use of MAM in creating preclinical models of psychiatric disorders . These papers provide valuable insights into the properties and applications of MAM.

properties

IUPAC Name

(Z)-hydroxymethylimino-methyl-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-4(6)3-2-5/h5H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNBRIBHKLJMAG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=NCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=N/CO)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Colorless liquid; boiling point 191 °C; Absorption max of 215 nm, E=643; easily hydrolysed, especially under alkaline conditions, to yield nitrogen, formaldehyde and methanol, among other products /Methylazoxymethanol acetate/
Record name METHYLAZOXYMETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

METHYLAZOXYMETHANOL IS A SUBSTRATE FOR THE ENZYME CHOLINE DEHYDROGENASE LOCATED IN RAT HEPATOCYTES AND IN THE TERMINAL PORTION OF THE RENAL PROXIMAL CONVOLUTED TUBULE. THE REACTION WITH ALC DEHYDROGENASE OFFERED AN EXPLANATION FOR THE ORGANOTROPIC EFFECTS OF THIS CARCINOGEN IN LIVER AND COLON.
Record name METHYLAZOXYMETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methylazoxymethanol

CAS RN

590-96-5
Record name 1-(2-Methyl-2-oxidodiazenyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylazoxymethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLAZOXYMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGG19N3YDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLAZOXYMETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,740
Citations
OS Sohn, H Ishizaki, CS Yang, ES Fiala - Carcinogenesis, 1991 - academic.oup.com
The metabolism of azoxymethane (AOM), methylazoxymethanol (MAM) and N-nitrosodimethylamine (NDMA) by liver microsomes from acetone-induced rats as well as by a …
Number of citations: 185 academic.oup.com
F Cattabeni, M Di Luca - Physiological reviews, 1997 - journals.physiology.org
Abnormal brain development represents one of the major causes of neurological disorders in humans, and determining the factors responsible for generating specific brain …
Number of citations: 140 journals.physiology.org
OS Sohn, ES Fiala, SP Requeijo, JH Weisburger… - Cancer research, 2001 - AACR
Methylazoxymethanol (MAM) and its chemical and metabolic precursor, azoxymethane (AOM), both strong colon carcinogens in rodents, can be metabolically activated by CYP2E1 in …
Number of citations: 190 aacrjournals.org
T Tanaka, H Kohno, M Murakami… - Oncology …, 2000 - spandidos-publications.com
Patients with long-standing ulcerative colitis (UC) have an increased risk for developing colorectal cancer (CRC) compared to the general population. For investigation of the …
Number of citations: 60 www.spandidos-publications.com
ES Fiala, OS Sohn, SR Hamilton - Cancer research, 1987 - AACR
We examined the metabolism of 14 C-labeled methylazoxymethanol (MAM) in male F344 rats pair-fed for 21.0 days either a liquid control diet, an isocaloric liquid diet containing 6.6% …
Number of citations: 71 aacrjournals.org
H Matsumoto, HH Higa - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
20c DJ MANNERS AND JC PATTERSON 1966 every 7 glucose residues; for glucans B and P, 1 mol. of formic acid was liberated from 10 glucose residues (Bell & Northcote, 1950; Peat …
Number of citations: 205 www.ncbi.nlm.nih.gov
MS Zedeck, SS Sternberg, RW Poynter, J McGowan - Cancer Research, 1970 - AACR
Methylazoxymethanol acetate is known to induce tumors in rodents. Effects produced by a single nonlethal dose on nucleic acid and protein synthesis have been investigated in rat and …
Number of citations: 80 aacrjournals.org
A Feinberg, MS Zedeck - Cancer research, 1980 - AACR
… methylazoxymethanol acetate induces a high incidence of tumors in select tissues of the rat. It has been shown that methylazoxymethanol … metabolism of methylazoxymethanol within …
Number of citations: 80 aacrjournals.org
E Cattaneo, B Reinach, A Caputi… - Journal of …, 1995 - Wiley Online Library
… methylazoxymethanol is strikingly correlated to the number of cells actively dividing in culture, thus indicating that the cells targeted by methylazoxymethanol … that methylazoxymethanol …
Number of citations: 57 onlinelibrary.wiley.com
MM Jacobs, B Jansson, AC Griffin - Cancer Letters, 1977 - Elsevier
Sprague-Dawley rats were injected weekly with either 1,2-dimethylhydrazine (DMH) or methylazoxymethanol acetate (MAM). Addition of 4 ppm selenium (sodium selenite) in the …
Number of citations: 221 www.sciencedirect.com

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